molecular formula C11H20O2<br>CH2=CHCOOC8H17<br>C11H20O2 B1346639 Octyl acrylate CAS No. 2499-59-4

Octyl acrylate

Cat. No.: B1346639
CAS No.: 2499-59-4
M. Wt: 184.27 g/mol
InChI Key: ANISOHQJBAQUQP-UHFFFAOYSA-N
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Description

Octyl acrylate, also known as 2-octyl acrylate, is an organic compound belonging to the family of acrylate esters. It is derived from acrylic acid and octanol. This compound is widely used in the production of polymers and copolymers, which are essential in various industrial applications such as adhesives, coatings, and sealants. This compound is known for its excellent weatherability, flexibility, and resistance to water and chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl acrylate is typically synthesized through the esterification of acrylic acid with octanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow processes. One such method involves the reaction of acryloyl chloride with octanol in the presence of a base, such as triethylamine, in a tubular reactor. This process results in high conversion rates and yields, making it efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Octyl acrylate undergoes various chemical reactions, including:

    Polymerization: this compound can undergo free radical polymerization to form homopolymers and copolymers. This reaction is initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.

    Esterification: this compound can react with alcohols to form different esters.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and octanol.

Common Reagents and Conditions:

    Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile, carried out at elevated temperatures.

    Esterification: Alcohols and acid catalysts, under reflux conditions.

    Hydrolysis: Water and acid or base catalysts, at room temperature or slightly elevated temperatures.

Major Products Formed:

    Polymerization: Polythis compound and copolymers with other acrylates or methacrylates.

    Esterification: Various esters depending on the alcohol used.

    Hydrolysis: Acrylic acid and octanol.

Scientific Research Applications

Octyl acrylate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Octyl acrylate can be compared with other acrylate esters such as:

    2-Ethylhexyl Acrylate: Similar in structure but has a slightly different alkyl chain, leading to variations in properties such as flexibility and adhesion.

    n-Butyl Acrylate: Has a shorter alkyl chain, resulting in different mechanical properties and applications.

    Methyl Acrylate: Much shorter alkyl chain, leading to higher reactivity and different applications in coatings and adhesives.

Uniqueness: this compound stands out due to its balanced solvency, excellent weatherability, and resistance to water and chemicals. These properties make it a versatile monomer for both standard and high-performance applications .

Properties

IUPAC Name

octyl prop-2-enoate
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InChI

InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-13-11(12)4-2/h4H,2-3,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANISOHQJBAQUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25266-13-1
Record name Octyl acrylate polymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25266-13-1
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DSSTOX Substance ID

DTXSID8044624
Record name Octyl prop-2-enoate
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 2-Propenoic acid, octyl ester
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CAS No.

2499-59-4
Record name Octyl acrylate
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Record name Octyl acrylate
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Record name Octyl acrylate
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Record name 2-Propenoic acid, octyl ester
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Record name Octyl prop-2-enoate
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Record name Octyl acrylate
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Record name OCTYL ACRYLATE
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Synthesis routes and methods I

Procedure details

To 1.00 g (0.00891 mole, 1 eq) of 1-octene heated to 50° C. was added a solution of 0.706 g (0.00980 mole, 1.1 eq) of acrylic acid and 2.00 g of a 96 wt-% solution of sulfuric acid (18 M, 0.0196 mole, 2.2 eq). After 15 minutes at 70° C. all the olefin was consumed but only 30% of the product was the desired acrylate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.706 g
Type
reactant
Reaction Step Two
Quantity
0.0196 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 15.0 g (134 mmoles, 3 eq) of 1-octene, 3.21 g (44.6 mmoles, 1 eq) of acrylic acid, 0.257 g (2.67 mmoles, 0.06 eq) of methanesulfonic acid, 0.0277 g of MEHQ and 0.0034 g of copper(II) chloride dihydrate was heated at 105° C. for 22 hours to give 2.5% conversion to octyl acrylate based on acrylic acid consumed.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
0.257 g
Type
reactant
Reaction Step One
Name
Quantity
0.0277 g
Type
reactant
Reaction Step One
Name
copper(II) chloride dihydrate
Quantity
0.0034 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

The acrylic monomers generated in Examples 1 and 10-12, 2-OA, 2-EHA, and LA were each prepared into adhesive films using the following procedure. The alkyl acrylate (28.5 g), 0.02 g of IRGACURE 651 (Ciba), 0.3 g of acrylic acid (AA, Alfa Aesar), and 1.2 g of hydroxyethyl acrylate (HEA, Aldrich) were mixed using a magnetic stir bar in a clear glass vial. The glass vial was then purged with nitrogen for 5 minutes to remove dissolved oxygen, and then treated with UV light (365 nm, approximately 5 mW/cm2) until a coatable viscosity was achieved. The target for this step was an approximate viscosity of 3000 cP at room temperature and acrylic conversion of approximately 10%.
Name
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[Compound]
Name
alkyl acrylate
Quantity
28.5 g
Type
reactant
Reaction Step Three
Quantity
0.02 g
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

According to another embodiment of the invention, the olefin acid anhydrides are reacted with alcohols to give high yields of the acrylate esters at room temperature. In particular, acrylic anhydride has been reacted with a series of alcohols ranging from C-1 to C-18 to give high yields of the acrylate esters at room temperature. The synthesis of acrylate esters by the reaction of alcohols with acrylic anhydride were found to proceed essentially to completion at room temperature to yield only the desired acrylate esters. The following mechanism is proposed for this reaction: ##STR3## No significant competing reactions were observed, such as the Michael addition reactions that often accompany the production of acrylate esters under reflux conditions. The following are representative of this embodiment: (1) the reaction of n-butyl alcohol with acrylic anhydride was completed in 3.5 hours and yielded 91.2% of n-butyl acrylate; (2) the reaction of n-octyl alcohol with acrylic anhydride was completed in 4 hours to obtain an 81.3% yield of n-octyl acrylate; and (3) the reaction of cis-12,13-epoxy-cis-9-octadecenol with acrylic anhydride was completed in 55 hours to give an 88.4% yield of cis-12, 13-epoxy-cis-9-octadecenyl acrylate.
[Compound]
Name
( 2 )
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0 (± 1) mol
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Yield
81.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of octyl acrylate?

A1: The molecular formula of this compound is C11H20O2, and its molecular weight is 184.28 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, several studies utilize spectroscopic techniques for characterization. [, , , ] For instance, Fourier Transform Infrared (FTIR) spectroscopy is commonly used to confirm the structure of this compound-containing polymers. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H-NMR, is also employed to analyze the composition and structure of copolymers incorporating this compound. [, , ]

Q3: How does the structure of this compound contribute to its properties?

A3: this compound possesses a long hydrophobic alkyl chain (octyl group) and a hydrophilic acrylate group. This amphiphilic nature makes it suitable for applications like surface modification, where it can alter the wettability of materials. [] The flexibility of the alkyl chain contributes to the low glass transition temperature (Tg) observed in polymers containing this compound. [, , , ]

Q4: What is the impact of this compound content on the properties of copolymers?

A4: The proportion of this compound in copolymers significantly influences their properties. For example, increasing the this compound content generally lowers the Tg of the copolymer, resulting in a softer and more flexible material. [, , , ] This is particularly relevant in applications such as pressure-sensitive adhesives (PSAs) where a balance between adhesion and cohesion is crucial. [, ]

Q5: Are there studies on the stability of this compound under different conditions?

A6: Yes, research indicates that the stability of this compound can be affected by factors like temperature and exposure to UV radiation. [, , , ] For example, in the context of drug delivery, incorporating UV absorbers in this compound-containing formulations can enhance stability and prevent degradation. []

Q6: How is this compound used in the development of pressure-sensitive adhesives?

A7: this compound is a common component in PSAs due to its ability to impart tack and peel properties. [, ] By adjusting the ratio of this compound to other monomers, adhesive properties can be tailored for specific applications. Biobased formulations incorporating this compound have gained interest as sustainable alternatives. [, ]

Q7: Can this compound be used to modify the surface properties of materials?

A8: Yes, research demonstrates the use of this compound in surface modification. [] For instance, dodecyl methacrylate dispersion, prepared using this compound as a precursor, effectively enhances the crystallinity and alters the surface wettability of coir fibers. []

Q8: How does this compound interact with other components in formulations?

A9: The interaction of this compound with other components, like solvents and additives, is crucial for its performance in various applications. Studies have explored the use of compatibilizers to improve the miscibility of this compound-based polymers with other materials in blends, leading to enhanced mechanical properties. []

Q9: Are there any known biological applications of this compound?

A10: Research suggests potential applications of this compound in the field of insect pheromones. [] For example, in the parasitoid wasp Microplitis mediator, n-octyl acrylate has been identified as a candidate sex pheromone component, influencing male courtship behavior. [] This finding opens possibilities for developing pheromone-based pest control strategies.

Q10: What are the areas for future research on this compound?

A11: Further research could explore the optimization of this compound-based formulations for specific applications, particularly in the development of biobased and sustainable materials. [, ] Investigating the long-term stability and degradation pathways of this compound-containing polymers under various environmental conditions is also crucial. Additionally, a deeper understanding of the toxicological profile of this compound and its potential impact on human health and the environment is essential.

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